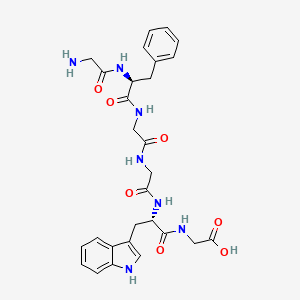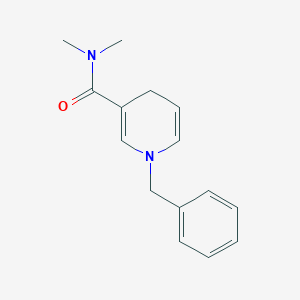
Benzenamine, 3-bromo-N-(1-phenylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3-bromo-N-(1-phenylethylidene)- is an organic compound with the molecular formula C14H12BrN It is a derivative of benzenamine (aniline) where the amino group is substituted with a 3-bromo group and an N-(1-phenylethylidene) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-bromo-N-(1-phenylethylidene)- typically involves the reaction of 3-bromoaniline with 1-phenylethylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-bromo-N-(1-phenylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
Benzenamine, 3-bromo-N-(1-phenylethylidene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-bromo-N-(1-phenylethylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact mechanism can vary based on the context of its application and the specific biological or chemical system involved.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-bromo-: A simpler derivative with only a bromine substitution.
N-(1-Phenylethylidene)benzenamine: Lacks the bromine substitution.
3-Bromoaniline: Contains only the bromine substitution without the N-(1-phenylethylidene) group.
Uniqueness
Benzenamine, 3-bromo-N-(1-phenylethylidene)- is unique due to the presence of both the bromine and N-(1-phenylethylidene) groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the simpler derivatives.
Properties
CAS No. |
57826-32-1 |
|---|---|
Molecular Formula |
C14H12BrN |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1-phenylethanimine |
InChI |
InChI=1S/C14H12BrN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-10H,1H3 |
InChI Key |
CUAMSPSCLWAQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC(=CC=C1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)



![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)




![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
